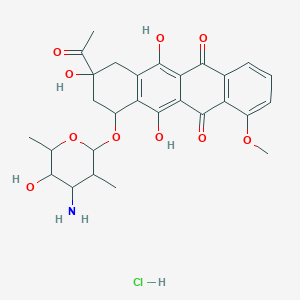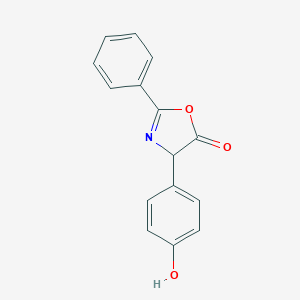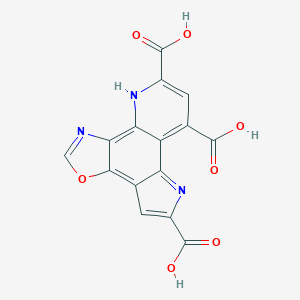
Pyrroloquinoline quinone-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroloquinoline quinone-oxazole, also known as PQQ-ox, is a redox cofactor that is involved in various biological functions. It was first discovered in bacteria in the 1970s and was later found to be present in higher organisms, including humans. PQQ-ox is a derivative of pyrroloquinoline quinone (PQQ), which is a redox-active compound that acts as a cofactor for several enzymes. PQQ-ox is synthesized by the reaction of PQQ with hydrogen peroxide or other oxidizing agents.
Wirkmechanismus
The mechanism of action of Pyrroloquinoline quinone-oxazole is not fully understood. It is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Pyrroloquinoline quinone-oxazole may also modulate the activity of enzymes involved in energy metabolism and cellular signaling pathways.
Biochemische Und Physiologische Effekte
Pyrroloquinoline quinone-oxazole has been shown to have a number of biochemical and physiological effects. It has been demonstrated to enhance mitochondrial function and improve energy metabolism in cells. Pyrroloquinoline quinone-oxazole may also protect cells from oxidative stress and prevent cell death. In addition, Pyrroloquinoline quinone-oxazole has been shown to enhance cognitive function and improve memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrroloquinoline quinone-oxazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrroloquinoline quinone-oxazole is also relatively inexpensive compared to other redox cofactors. However, Pyrroloquinoline quinone-oxazole has some limitations for use in lab experiments. It is not as widely studied as other redox cofactors, and its mechanism of action is not well understood. In addition, Pyrroloquinoline quinone-oxazole may have different effects depending on the cell type or experimental conditions used.
Zukünftige Richtungen
There are several areas for future research on Pyrroloquinoline quinone-oxazole. One area is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area is to study its potential applications in the treatment of neurodegenerative diseases and metabolic disorders. Pyrroloquinoline quinone-oxazole may also have potential applications in the field of regenerative medicine, as it has been shown to enhance mitochondrial function and improve cellular energy metabolism. Finally, further studies are needed to determine the optimal dosage and administration of Pyrroloquinoline quinone-oxazole for therapeutic use.
Synthesemethoden
The synthesis of Pyrroloquinoline quinone-oxazole involves the reaction of PQQ with hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in an aqueous solution at room temperature. The yield of Pyrroloquinoline quinone-oxazole can be improved by using excess oxidizing agent or by carrying out the reaction under acidic conditions.
Wissenschaftliche Forschungsanwendungen
Pyrroloquinoline quinone-oxazole has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to exhibit antioxidant, neuroprotective, and anti-inflammatory properties. Pyrroloquinoline quinone-oxazole has also been investigated for its potential to enhance cognitive function and improve energy metabolism.
Eigenschaften
CAS-Nummer |
132847-84-8 |
|---|---|
Produktname |
Pyrroloquinoline quinone-oxazole |
Molekularformel |
C15H7N3O7 |
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid |
InChI |
InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
ZHCMASFGIOURIO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O |
SMILES |
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
Kanonische SMILES |
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
Andere CAS-Nummern |
132847-84-8 |
Synonyme |
PQQ-oxazole pyrroloquinoline quinone-oxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



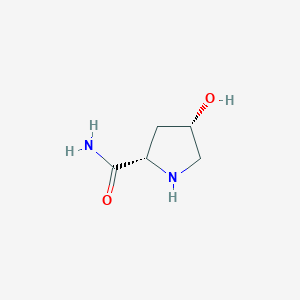
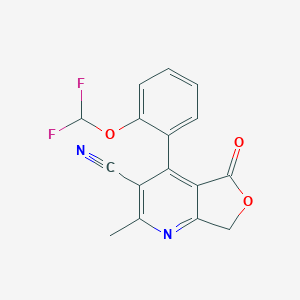
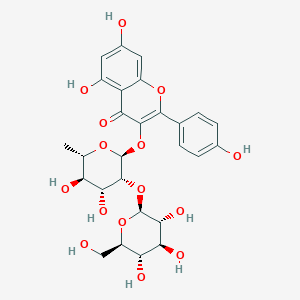
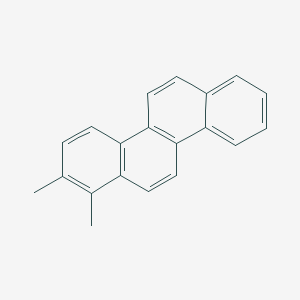
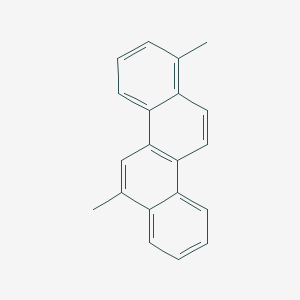
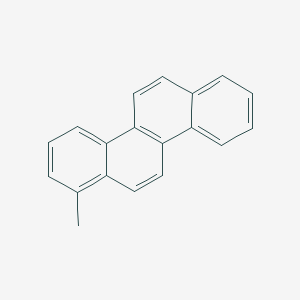
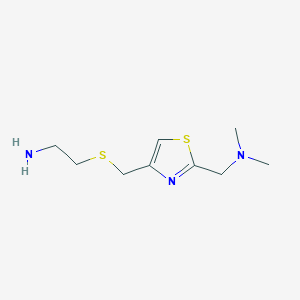
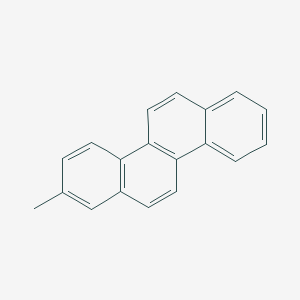

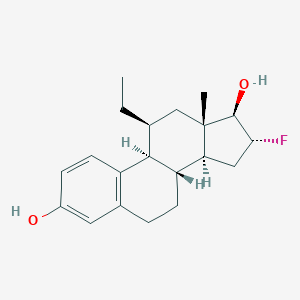
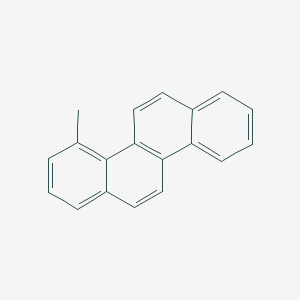
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
